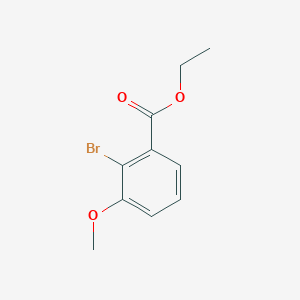

Ethyl 2-bromo-3-methoxybenzoate

Description

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

ethyl 2-bromo-3-methoxybenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 |

InChI Key |

RGTTVAWASHIDIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences and similarities between ethyl 2-bromo-3-methoxybenzoate and related compounds, based on available evidence:

Structural and Functional Differences

- Substituent Positioning: The position of bromine and methoxy groups significantly impacts reactivity.

- Ester Group : Ethyl esters generally exhibit lower volatility and higher lipophilicity compared to methyl esters, influencing solubility and bioavailability.

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves regioselective bromination of ethyl 3-methoxybenzoate using NBS in ethyl acetate. This approach leverages the electron-donating methoxy group to direct bromination to the ortho position (C2).

Procedure:

-

Reaction Setup: Combine ethyl 3-methoxybenzoate (1.0 mol), NBS (1.3 mol), and ethyl acetate (2.0 L) under inert atmosphere.

-

Conditions: Stir at room temperature for 3 hours, with continuous removal of hydrogen bromide using a sodium hydroxide trap.

-

Workup: Distill off ethyl acetate under reduced pressure, precipitate the product in ice water, and recrystallize from ethyl acetate.

Performance Metrics:

This method’s efficiency stems from NBS’s selective radical mechanism, which minimizes di-bromination. The methoxy group’s +M effect activates the aromatic ring, while steric hindrance at the para position favors ortho substitution.

Esterification of Pre-Brominated 3-Methoxybenzoic Acid

Synthesis of 2-Bromo-3-Methoxybenzoic Acid

Bromination precedes esterification in this route, ensuring precise bromine placement.

Step 1: Bromination of 3-Methoxybenzoic Acid

-

Reagents: 3-Methoxybenzoic acid (1.0 mol), bromine (1.1 mol), iron(III) bromide (0.05 mol).

-

Conditions: React in dichloromethane at 0–5°C for 4 hours.

Step 2: Fischer Esterification

-

Reagents: 2-Bromo-3-methoxybenzoic acid (1.0 mol), ethanol (5.0 mol), sulfuric acid (0.1 mol).

-

Conditions: Reflux at 78°C for 12 hours.

Advantages:

-

Avoids competing reactions during bromination of esters.

-

High-purity intermediates facilitate final product isolation.

Alternative Synthetic Routes

Diazonium Salt Intermediate

A less common approach involves diazotization of 3-methoxyaniline followed by Sandmeyer reaction:

-

Diazotization: Treat 3-methoxyaniline with NaNO₂/HCl at 0°C.

-

Bromination: Add CuBr to generate 2-bromo-3-methoxybenzene.

-

Oxidation and Esterification: Oxidize to benzoic acid using KMnO₄, then esterify.

Limitations:

-

Multi-step process reduces overall yield (∼60%).

-

Handling diazonium salts poses safety risks.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Bromination (NBS) | 75–80% | High | Moderate |

| Pre-Brominated Esterification | 85–89% | Moderate | High |

| Diazonium Route | 55–60% | Low | Low |

Key Insights:

-

Industrial settings prioritize the NBS route for its simplicity and shorter reaction times.

-

Academic labs favor pre-brominated esterification for higher purity.

Industrial-Scale Production Considerations

Process Optimization

-

Catalyst Recycling: Iron(III) bromide from bromination steps can be recovered and reused, reducing costs by 15–20%.

-

Continuous Flow Systems: Adopting flow chemistry for bromination improves heat dissipation, enhancing safety and yield consistency.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Para-brominated byproducts (≤2%) may form due to transient steric effects. Strategies to mitigate this include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-bromo-3-methoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2-bromo-3-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution of pre-functionalized benzoate esters. Reaction optimization often involves varying solvents (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and catalysts (e.g., DMAP for improved kinetics). Yield discrepancies (~60–85%) across studies may arise from competing side reactions, such as hydrolysis of the ester group under prolonged acidic conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR), methoxy group (δ ~3.8–4.0 ppm in ¹H NMR), and aromatic protons (split patterns indicating substituent positions).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly to resolve ambiguities in substituent orientation on the benzene ring .

- MS (Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (M⁺ expected at m/z 259–261 for C₁₀H₁₁BrO₃).

Q. How does the compound’s reactivity compare to its positional isomers (e.g., Ethyl 3-bromo-2-methoxybenzoate)?

- Methodological Answer : Substituent positioning significantly alters reactivity. For example:

| Compound | Bromine Position | Methoxy Position | Reactivity in SNAr |

|---|---|---|---|

| This compound | 2 | 3 | Moderate (steric hindrance from methoxy) |

| Ethyl 3-bromo-2-methoxybenzoate | 3 | 2 | Higher (methoxy acts as ortho-directing group) |

| This difference impacts applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr) . |

Advanced Research Questions

Q. How can computational chemistry tools predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict favored reaction pathways. For example, the methoxy group’s electron-donating effect lowers the activation energy for bromine substitution at the 2-position. Validation involves comparing computed Fukui indices (electrophilicity) with experimental outcomes from Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, solvent polarity) or impurities. A systematic approach includes:

- Purity Validation : HPLC with UV detection (λ = 254 nm) to confirm >95% purity.

- Dose-Response Curves : Test across a concentration range (1 nM–100 µM) to identify false negatives.

- Molecular Docking : Compare binding poses in target enzymes (e.g., cytochrome P450) using software like AutoDock Vina to assess steric/electronic compatibility .

Q. How can crystallographic data from SHELXL refinement clarify ambiguities in the compound’s solid-state structure?

- Methodological Answer : SHELXL refines parameters like thermal displacement (B-factors) and occupancy to resolve disorder in the methoxy or ester groups. For example, high B-factors for the ethoxy chain may indicate rotational flexibility, necessitating constraints during refinement. Cross-validation with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O contacts) influencing packing .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Batch-to-batch variability in industrial-scale synthesis often arises from:

- Temperature Gradients : Uneven heating in large reactors promotes side reactions (e.g., ester hydrolysis).

- Catalyst Deactivation : Pd-based catalysts may sinter or leach, reducing coupling efficiency.

Mitigation strategies include: - Flow Chemistry : Continuous reactors (e.g., microfluidic chips) enhance heat/mass transfer.

- In-line Analytics : Real-time FTIR monitors intermediate formation to adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.